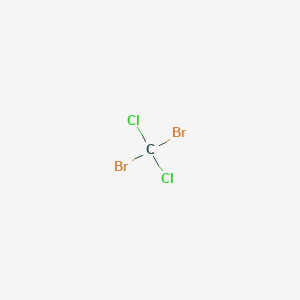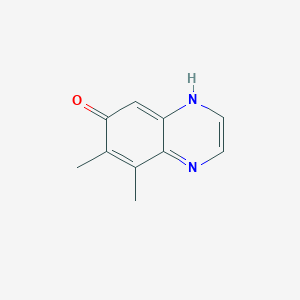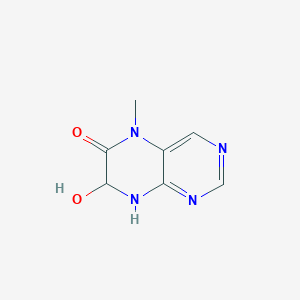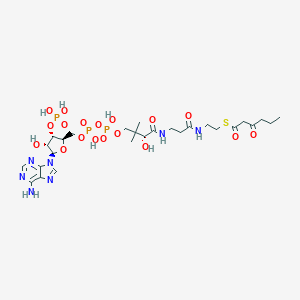
二溴二氯甲烷
描述
Synthesis Analysis
The synthesis of dibromodichloromethane has been achieved through various methods, with one notable approach involving the use of mixed haloforms. This process is critical for the preparation of specific organomercury compounds, facilitating the generation of carbenes, highlighting the compound's utility in organic synthesis (Fedoryński et al., 1977).
Molecular Structure Analysis
Dibromodichloromethane's molecular structure has been extensively studied, revealing detailed insights into its geometrical configuration. Investigations into its microwave spectrum have provided precise measurements of bond distances and angles, offering a deeper understanding of its molecular geometry (Chadwick & Millen, 1971).
Chemical Reactions and Properties
This compound participates in a variety of chemical reactions, serving as a precursor for generating reactive carbene species under specific conditions. Its reactivity has been utilized in the preparation of organomercury compounds, demonstrating its versatility in organic chemistry (Fedoryński et al., 1977).
Physical Properties Analysis
The physical properties of dibromodichloromethane, including its behavior under different thermodynamic conditions, have been the subject of study. Research into its isostructural crystal phases has provided insights into its phase behavior and the influence of Br/Cl substitution on its physical state (Dziubek et al., 2009).
科学研究应用
Microwave Absorption and Molecular Structure Research: 二溴二氯甲烷被用于研究液体中的微波吸收和分子结构。这项研究探讨了四卤代甲烷中的临界波长和分子间力(R. C. Miller & C. P. Smyth, 1956)。
Pesticide Compounding, Antibacterial, and Fire-Retardant Applications: 它被广泛用于农药配制、作为广谱抗菌剂和阻燃剂。然而,其生产需要高技术工艺和创新产品方法(Xiao Guang, 2010)。
Organic Synthesis Precursors: 二溴二氯甲烷作为有机合成的起始物质,特别是二卤代卡宾的前体(M. Fedoryński et al., 1977)。
Health Impact Studies: 研究表明,包括二溴二氯甲烷在内的溴代三卤甲烷在饮用水中的投放可以显著诱导大鼠结肠中的癌前异常克隆病灶,突显潜在的健康风险(A. Deangelo et al., 2002)。
Environmental Studies: 研究观察到海洋研究中二溴氯甲烷和溴二氯甲烷随深度增加,暗示表面来源的溴甲烷与氯化物的缓慢反应(R. Moore & Ryszard Tokarczyk, 1993)。
Toxicology Research: 吸入二溴二氯甲烷可以诱导小鼠肾毒性和肝毒性,对环境和职业健康有重要影响(V. Torti et al., 2001)。
Chemical Reactions: 二溴二氯甲烷与乙炔硅烷很容易反应,形成溴氯丙烯硅烷,显示了其在化学合成中的反应性和实用性(M. F. Shostakovskii et al., 1969)。
Pollution Studies: 在水厂用液氯消毒水时,它被确认为一种污染物,表明其在环境污染研究中的作用(Qiu He-nan, 2006)。
安全和危害
Dibromodichloromethane can irritate the nose, throat, and lungs . It also has an anesthetic or narcotic effect, causing people to feel intoxicated if overexposed . Higher exposures can cause a build-up of fluid in the lungs . A concentration of 50,000 ppm is immediately dangerous to life and health from asphyxiation .
属性
IUPAC Name |
dibromo(dichloro)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CBr2Cl2/c2-1(3,4)5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUREIPXVFKEDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(Cl)(Cl)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CBr2Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4024014 | |
| Record name | Dibromodichloromethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4024014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibromodichloromethane | |
CAS RN |
594-18-3 | |
| Record name | Dibromodichloromethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=594-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibromodichloromethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIBROMODICHLOROMETHANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6198 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dibromodichloromethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4024014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibromodichloromethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.938 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBROMODICHLOROMETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0GOV5L37I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[4-(2,5-Dioxopyrrol-1-yl)phenyl]butanoic acid](/img/structure/B8316.png)









